1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine
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Overview
Description
1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is notable for its vibrant color and is often used in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methylaniline to form the diazonium salt. This intermediate is then coupled with naphthalen-2-amine under alkaline conditions to yield the target compound .
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, pH, and reagent concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and cytotoxic properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Widely used as a dye in textiles and other materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular components. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This mechanism is particularly relevant in its antimicrobial and cytotoxic activities .
Comparison with Similar Compounds
Similar Compounds
- 1-[(E)-(2-Methoxyphenyl)diazenyl]naphthalen-2-ol
- 1-[(E)-(3-Methoxyphenyl)diazenyl]naphthalen-2-ol
- 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-amine
Uniqueness
1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific dye characteristics .
Properties
CAS No. |
10146-04-0 |
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Molecular Formula |
C17H15N3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-[(4-methylphenyl)diazenyl]naphthalen-2-amine |
InChI |
InChI=1S/C17H15N3/c1-12-6-9-14(10-7-12)19-20-17-15-5-3-2-4-13(15)8-11-16(17)18/h2-11H,18H2,1H3 |
InChI Key |
BQGNKVPRHVXLFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)N |
Origin of Product |
United States |
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